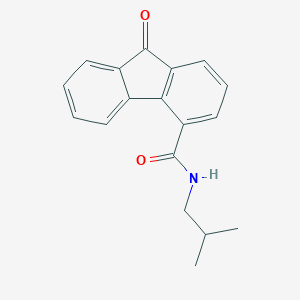
N-(2-methylpropyl)-9-oxofluorene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)-9-oxofluorene-4-carboxamide is a chemical compound with the molecular formula C18H17NO2 and a molecular weight of 279.33308 g/mol It is known for its unique structure, which includes a fluorene core with an isobutyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-9-oxofluorene-4-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with isobutylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-9-oxofluorene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N-(2-methylpropyl)-9-oxofluorene-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism by which N-(2-methylpropyl)-9-oxofluorene-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or binding to DNA or RNA. Detailed studies are required to elucidate the exact mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
N-isobutyl-9-oxo-9H-fluorene-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
9-oxo-9H-fluorene-4-carboxamide: Lacks the isobutyl group, making it less hydrophobic.
N-isobutyl-9H-fluorene-4-carboxamide: Lacks the ketone group at the 9-position.
Uniqueness
N-(2-methylpropyl)-9-oxofluorene-4-carboxamide is unique due to the presence of both the isobutyl group and the ketone group at the 9-position, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H17NO2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
N-(2-methylpropyl)-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C18H17NO2/c1-11(2)10-19-18(21)15-9-5-8-14-16(15)12-6-3-4-7-13(12)17(14)20/h3-9,11H,10H2,1-2H3,(H,19,21) |
InChI Key |
BASZEXFXUWLJOD-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
solubility |
2.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















